Melting Point Comparison: 4-Chloro Analog Exhibits Distinct Thermal Behavior vs. Unsubstituted Phenyl and 4-Fluoro Analogs
The melting point of (2Z)-2-(acetylamino)-3-(4-chlorophenyl)acrylic acid is reported to be 200-202 °C, while the unsubstituted phenyl analog (α-acetamidocinnamic acid) melts at 188-190 °C . The 4-fluoro analog has a reported melting point of 222-223 °C . The 12 °C elevation relative to the unsubstituted analog and 20 °C depression relative to the 4-fluoro analog reflect differences in crystal lattice energy, influenced by the chloro substituent's size and polarizability. This differential thermal behavior has implications for purification, formulation, and storage conditions.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 200-202 |
| Comparator Or Baseline | Unsubstituted phenyl analog (5469-45-4): 188-190; 4-Fluoro analog (111649-72-0): 222-223 |
| Quantified Difference | Target vs. unsubstituted: +12 °C; Target vs. 4-fluoro: -20 °C |
| Conditions | Literature reported values |
Why This Matters
Melting point is a critical quality attribute for identity verification, purity assessment, and formulation design; a significant deviation from analogs ensures the compound's unique solid-state properties and confirms its structural identity.
